6-Amino-1-ethyl-3-propyluracil
Overview
Description
6-Amino-1-ethyl-3-propyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amino group at the 6th position, an ethyl group at the 1st position, and a propyl group at the 3rd position of the uracil ring. Its molecular formula is C9H15N3O2, and it has a molecular weight of 197.23 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-Amino-1-ethyl-3-propyluracil is the human adenosine A2B receptors . These receptors play a crucial role in the regulation of inflammation and immune responses.
Mode of Action
This compound interacts with its target, the human adenosine A2B receptors, by binding to these receptors with high affinity and selectivity
Biochemical Analysis
Cellular Effects
It is known to have high affinity and selectivity for the human adenosine A2B receptors , suggesting it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be an intermediate in the synthesis of a series of new substituted Xanthines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-ethyl-3-propyluracil can be achieved through various methods. One common approach involves the cyclization of ethyl cyanoacetate with urea derivatives under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Ethyl cyanoacetate reacts with urea in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the uracil ring structure.
Substitution: The amino, ethyl, and propyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-ethyl-3-propyluracil undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the uracil ring can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Dihydro derivatives of the uracil ring.
Substitution: Various substituted uracil derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-1-ethyl-3-propyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for various chemical reactions.
Biology: Studied for its potential role in nucleic acid analogs and as a probe for enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-ethyl-3-methyluracil: Similar structure but with a methyl group instead of a propyl group.
6-Amino-1-propyl-3-methyluracil: Similar structure but with a propyl group at the 1st position and a methyl group at the 3rd position.
6-Amino-1-ethyl-3-butyluracil: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
6-Amino-1-ethyl-3-propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ethyl group, and propyl group on the uracil ring makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQTTRYMSZAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N(C1=O)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20981605 | |
Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63981-31-7, 72361-28-5 | |
Record name | 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63981-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uracil, 6-amino-1-ethyl-3-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63981-31-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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